molecular formula C11H11ClN2O2 B1313140 4-Chloro-6,7-dimethoxy-2-methylquinazoline CAS No. 50377-49-6

4-Chloro-6,7-dimethoxy-2-methylquinazoline

Cat. No. B1313140
CAS RN: 50377-49-6
M. Wt: 238.67 g/mol
InChI Key: VHTOWTBCVHATEY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 . It has a molecular weight of 238.67 and is a solid at room temperature . It is a useful synthetic intermediate in the preparation of epidermal growth factors .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . The detailed reaction conditions and yield are not available in the search results.


Molecular Structure Analysis

The InChI code for 4-Chloro-6,7-dimethoxy-2-methylquinazoline is 1S/C11H11ClN2O2/c1-6-13-8-5-10 (16-3)9 (15-2)4-7 (8)11 (12)14-6/h4-5H,1-3H3 . The exact structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 238.67 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Structure and Bonding

4-Amino-2-chloro-6,7-dimethoxyquinazoline, a variant of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, forms base-paired N-H...N hydrogen-bonded dimers in the solid state, demonstrating its potential in molecular bonding studies. This compound's molecular structure, including the quinazoline moieties flanked by methanol molecules through N-H-O hydrogen bonding, is significant for understanding interactions in crystallography and molecular design (Lai, Bo & Huang, 1997).

Synthesis and Industrial Application

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, highlights its industrial relevance. This synthesis involves various chemical processes such as methylation, nitration, oxidation, and chlorination, and yields about 37% after process improvements, indicating its feasibility for large-scale production (Xu Guangshan, 2011).

DNA Interaction and Potential Pharmacophore

The design and synthesis of N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline reveal significant DNA interaction. This discovery is pivotal in the field of pharmacology and drug design, as these molecules have been evaluated for their cytotoxic activities and potential as DNA intercalating agents. The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus specifically has been identified as an efficient pharmacophore for DNA binding, opening avenues for novel drug development (Garofalo et al., 2010).

Application in Catalysis

The catalytic action of azolium salts involving 4-chloroquinazolines demonstrates the compound's potential in organic synthesis. This process, involving the replacement of the chlorine atom with an aroyl group, showcases the versatility of 4-chloro-6,7-dimethoxy-2-methylquinazoline in catalytic reactions, contributing to the synthesis of diverse chemical compounds (Miyashita et al., 1992).

Antihypoxic Activity

Research on the antihypoxic activity of derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a related compound) reveals potential medicinal applications. The targeted synthesis of N-R-amides and their evaluation as antihypoxic agents, with some showing high efficacy and low toxicity, underscores the potential of 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives in therapeutic applications (Ukrainets, Mospanova & Davidenko, 2014)

Safety And Hazards

The safety information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTOWTBCVHATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440789
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxy-2-methylquinazoline

CAS RN

50377-49-6
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 mg) and phosphorous oxychloride (20 mL) was refluxed for 3 h. The reaction mixture was attained to rt and poured into ice cold water and stirred for 10 min. The solution was extracted with chloroform (3×100 mL) and the combined CHCl3 layer was washed water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as a yellow color solid (1.0 g, 92%), mp 182-184° C. 1H NMR (400 MHz, CDCl3): δ 7.36 (1H, s), 7.30 (1H, s), 4.06 (6H, s), 2.81 (3H, s); LC-MS (positive ion mode): m/z 239, 241 (M+H)+.
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Bridges, H Zhou, DR Cody… - Journal of medicinal …, 1996 - ACS Publications
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (32, PD 153035) is a very potent inhibitor (IC 50 0.025 nM) of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), …
Number of citations: 431 pubs.acs.org
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
We have previously reported that a series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were potent and selective inhibitors of platelet-…
Number of citations: 61 pubs.acs.org
SA Rocco, JE Barbarini, R Rittner - Synthesis, 2004 - thieme-connect.com
Some 4-N-(3′-or 4′-substituted-phenyl) amino-6, 7-dimethoxyquinazolines and the corresponding unsubstituted compounds were synthesized from 2-amino-4, 5-dimethoxybenzoic …
Number of citations: 42 www.thieme-connect.com
G Schwan, G Barbar Asskar, N Höfgen… - …, 2014 - Wiley Online Library
Based on the potent phosphodiesterase 10 A (PDE10A) inhibitor PQ‐10, we synthesized 32 derivatives to determine relationships between their molecular structure and binding …

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